Cyclo(Met-Met), also known as cyclo-dipeptide methionine-methionine, is a cyclic dipeptide composed of two methionine residues linked through a peptide bond in a cyclic structure. This compound features a unique arrangement that allows for specific interactions in biological systems, particularly due to the presence of the sulfur atom in the methionine side chain. The cyclic structure can influence its stability and biological activity compared to linear peptides.
Cyclo(Met-Met) exhibits several biological activities:
Several methods have been developed for synthesizing cyclo(Met-Met):
Cyclo(Met-Met) has several applications:
Studies on cyclo(Met-Met) interactions reveal its ability to form complexes with various biomolecules:
Cyclo(Met-Met) shares structural similarities with other cyclic dipeptides. Here are some comparable compounds:
| Compound | Structure Type | Unique Features |
|---|---|---|
| Cyclo(Leu-Leu) | Cyclic Dipeptide | Exhibits strong hydrophobic interactions; involved in protein folding. |
| Cyclo(Phe-Phe) | Cyclic Dipeptide | Known for its role in stabilizing protein structures; aromatic stacking interactions. |
| Cyclo(Gly-Gly) | Cyclic Dipeptide | Smaller size allows for flexible conformations; often used as a building block in larger peptides. |
Cyclo(Met-Met) is unique due to its specific sulfur-containing side chains that allow it to participate in redox reactions and provide antioxidant properties not found in other cyclic dipeptides. Its dual methionine residues also enable distinct interactions with proteins and other biomolecules, contributing to its biological significance.
Solid-phase peptide synthesis represents a fundamental approach for producing cyclic dipeptides including Cyclo(Met-Met) [8]. The optimization of solid-phase peptide synthesis for cyclodipeptide formation requires careful consideration of protecting group strategies and reaction conditions [9]. The general process involves attaching the first amino acid to a solid resin support, followed by sequential coupling and deprotection cycles [9].
For Cyclo(Met-Met) synthesis, the fluorenylmethyloxycarbonyl (Fmoc) protecting group strategy has been extensively employed [8]. The synthetic pathway typically involves the coupling of two methionine residues on solid support, followed by cyclization to form the diketopiperazine ring structure [8] [11]. Recent studies have demonstrated that optimized Fmoc-solid-phase synthesis can be successfully applied to cyclic lipodepsipeptide analogues with high efficiency [10].
The implementation of quasi-orthogonal protecting groups has proven essential for successful cyclization [10]. Research has shown that the incorporation of specialized protecting groups such as 3-(o-Nitrophenyl) butan-2-ol (Npb-OH) can effectively resist diketopiperazine formation during synthesis while maintaining high photo-release rates [8]. This photolabile protecting group demonstrates high tolerance to key Fmoc-solid-phase peptide synthesis conditions including twenty percent piperidine in dimethylformamide alkaline solution and pure trifluoroacetic acid acidic solution [8].
| Parameter | Optimized Condition | Reference |
|---|---|---|
| Protecting Group | Fmoc/tBu strategy | [8] |
| Photolabile Group | Npb-OH | [8] |
| Cyclization Method | Head-to-tail on resin | [10] |
| Deprotection Base | 2% DBU/5% piperazine/NMP | [20] |
The solid-phase approach offers significant advantages including reduced purification requirements and improved reaction control [10]. Studies have demonstrated that on-resin cyclization can be performed effectively while peptides remain anchored to the solid support, providing better control over side reactions such as dimerization and oligomerization [10].
Solution-phase cyclization represents an alternative approach to solid-phase methods for Cyclo(Met-Met) production [12]. The cyclization process involves the formation of intramolecular peptide bonds under carefully controlled conditions to prevent intermolecular reactions [13]. Recent investigations have revealed that cyclization reactions can be optimized through strategic manipulation of reaction parameters including temperature, concentration, and solvent systems [12].
The thermal cyclization mechanism has been extensively studied for dipeptide systems [12]. Research demonstrates that linear dipeptides undergo thermally activated cyclization through a process involving the elimination of water molecules and subsequent ring closure [12]. For methionine-containing dipeptides, the presence of sulfur atoms in the side chains can influence the cyclization kinetics and thermodynamic stability [12].
Computational studies have identified multiple reaction pathways for cyclization processes [12]. Density functional theory calculations reveal that water-assisted cyclization pathways exhibit significantly lower energy barriers compared to purely intramolecular reactions [12]. The insertion of water molecules facilitates the formation of six-membered ring intermediates, which are more stable than four-membered ring transition states [12].
| Cyclization Method | Energy Barrier (kcal/mol) | Pathway Type | Reference |
|---|---|---|---|
| Intramolecular (Path 1) | 41.8 | Four-membered ring | [12] |
| Intramolecular (Path 2) | 34.3 | Direct transfer | [12] |
| Water-assisted | Significantly lower | Six-membered ring | [12] |
Solution-phase methods benefit from the ability to perform reactions under high dilution conditions, which minimize intermolecular side reactions [13]. The cyclization efficiency is highly dependent on kinetic and thermodynamic factors, with macrocyclization requiring careful control of reaction conditions including low concentrations and mild temperatures [13].
Nonribosomal peptide synthetases represent sophisticated enzymatic machinery capable of catalyzing the formation of cyclic dipeptides including Cyclo(Met-Met) [15] [16]. These large multi-modular enzymes utilize a modular assembly-line mechanism to synthesize peptide products through coordinated domain activities [15]. The core catalytic domains include adenylation, peptidyl carrier protein, and condensation domains that work in concert to facilitate peptide bond formation [16] [17].
The adenylation domain plays a crucial role in substrate activation by catalyzing a two-step reaction mechanism [15]. The first step involves the formation of an aminoacyl-adenylate intermediate through the reaction of the amino acid substrate with adenosine triphosphate, releasing pyrophosphate [15]. The second step transfers the activated amino acid to the phosphopantetheine cofactor of the peptidyl carrier protein domain [15].
The peptidyl carrier protein domains serve as molecular shuttles, transporting substrates and peptide intermediates between different catalytic domains [15]. These domains contain a conserved serine residue that undergoes post-translational modification with a phosphopantetheine cofactor derived from coenzyme A [15]. The thiol group of the phosphopantetheine forms covalent thioester linkages with amino acid substrates [15].
| Domain Type | Size (amino acids) | Function | Reference |
|---|---|---|---|
| Adenylation | ~500 | Substrate activation | [15] |
| Peptidyl Carrier Protein | 70-90 | Substrate transport | [15] [17] |
| Condensation | Variable | Peptide bond formation | [16] |
| Thioesterase | ~270 | Product release | [15] |
The condensation domain catalyzes the formation of peptide bonds between amino acid substrates loaded on adjacent peptidyl carrier protein domains [16]. Recent structural studies have revealed the mechanistic details of how these domains coordinate the transfer of peptide chains during biosynthesis [16]. The multiple carrier model demonstrates that each amino acid is activated and tethered to its own phosphopantetheine cofactor before peptide bond formation proceeds in a directional manner [16].
Cyclodipeptide synthases constitute a distinct family of enzymes that catalyze the formation of cyclic dipeptides using aminoacyl transfer ribonucleic acids as substrates [18] [31] [32]. These enzymes divert aminoacyl transfer ribonucleic acids from ribosomal protein synthesis to catalyze the formation of diketopiperazine ring structures [31] [32]. The cyclodipeptide synthase mechanism follows a ping-pong kinetic model involving sequential substrate binding and product formation [31].
The catalytic mechanism involves multiple discrete steps beginning with substrate recognition and binding [18]. The first aminoacyl transfer ribonucleic acid substrate binds to pocket 1 of the enzyme active site, where the aminoacyl group is transferred to a conserved serine residue forming an aminoacyl-enzyme intermediate [31]. The second aminoacyl transfer ribonucleic acid substrate subsequently binds to pocket 2, facilitating the formation of a dipeptidyl-enzyme intermediate [31].
The cyclization reaction represents the final and most challenging step of the catalytic process [18]. Quantum mechanics and molecular mechanics studies have revealed that the cyclization relies on a conserved tyrosine residue serving as a proton relay mechanism [18]. The hydroxyl group of tyrosine facilitates proton transfer from the amino group to the serine residue, enabling intramolecular cyclization [18].
| Mechanistic Step | Substrate/Product | Conserved Residues | Reference |
|---|---|---|---|
| Substrate binding | First aa-tRNA | Basic residues α4 helix | [31] |
| Aminoacylation | Aminoacyl-enzyme | Serine (S37) | [18] |
| Dipeptide formation | Dipeptidyl-enzyme | Tyrosine (Y202) | [18] |
| Cyclization | Cyclodipeptide | Y202, E182, N40, H203 | [18] |
Recent crystallographic studies have provided detailed insights into the structural basis of cyclodipeptide synthase catalysis [18]. The enzyme active site contains conserved residues that maintain the correct conformation of the dipeptide substrate for efficient cyclization [18]. Residues such as glutamic acid 182, asparagine 40, tyrosine 178, and histidine 203 play crucial roles in positioning the substrate for optimal cyclization [18].
Diketopiperazine formation represents a significant challenge in solid-phase peptide synthesis, particularly during fluorenylmethyloxycarbonyl deprotection steps [11] [20] [22]. The formation of diketopiperazine side products is predominantly induced during fluorenylmethyloxycarbonyl removal mediated by secondary amines, conventionally employing twenty percent piperidine in dimethylformamide [20]. These side reactions are particularly problematic for sequences containing proline residues or other secondary amino acids [11] [22].
Recent mechanistic studies have identified that diketopiperazine formation occurs through multiple pathways during fluorenylmethyloxycarbonyl deprotection [22]. The primary mechanism involves intramolecular cyclization where the deprotected amino group attacks the penultimate peptide bond, forming the characteristic six-membered diketopiperazine ring [11] [14]. This reaction is catalyzed by the presence of piperidine, which facilitates the nucleophilic attack required for cyclization [11].
Density functional theory calculations have revealed that peptides containing penultimate proline residues are particularly susceptible to diketopiperazine formation [22]. The proline residue stabilizes the transition state through carbon-hydrogen to π interactions during fluorenylmethyloxycarbonyl decomposition, making these sequences more prone to cascade deprotection reactions [22]. Studies of tirzepatide synthesis have demonstrated that Fmoc-Pro-Pro-Ser-resin intermediates are especially unstable and prone to diketopiperazine formation [22].
| Peptide Sequence | DKP Formation Rate | Reaction Conditions | Reference |
|---|---|---|---|
| Fmoc-Pro-Pro-Ser-resin | High | 20% piperidine/DMF | [22] |
| Fmoc-Ala-Pro-Pro-Pro-Ser-resin | Moderate | Standard SPPS | [22] |
| Fmoc-Val-Pro | 8.7 × 10⁻¹ min⁻¹ | 50% piperidine/DMF | [11] |
Alternative deprotection strategies have been developed to minimize diketopiperazine formation [20]. The use of 2% 1,8-diazabicyclo[5.4.0]undec-7-ene with 5% piperazine in N-methyl-2-pyrrolidone has demonstrated significant reduction in diketopiperazine formation compared to conventional piperidine-based deprotection [20]. This optimized deprotection solution reduced diketopiperazine formation to 3.6% compared to 13.8% with standard conditions [20].
Solvent systems exert profound effects on cyclization efficiency and diketopiperazine formation in peptide synthesis [22] [23]. Studies have demonstrated that fluorenylmethyloxycarbonyl deprotection can proceed spontaneously in various organic solvents including dimethylformamide, dimethyl sulfoxide, N-methyl-2-pyrrolidone, and acetonitrile without the addition of base [22]. This spontaneous deprotection leads to uncontrolled diketopiperazine formation during peptide storage and handling [22].
The choice of solvent significantly influences both the kinetics and thermodynamics of cyclization reactions [23]. Computational investigations have revealed that polar protic solvents such as methanol and water provide stabilizing effects on transition states, facilitating peptide bond formation [23]. The presence of protic solvents enables hydrogen bonding interactions that stabilize reaction intermediates and lower activation energy barriers [23].
Mechanistic studies have identified specific solvent effects on different stages of the cyclization process [23]. Water molecules can participate directly in cyclization reactions by forming hydrogen bonds with reacting groups, effectively catalyzing the condensation process [23]. The solvation environment also influences the stability of zwitterionic intermediates and neutral peptide conformations [23].
| Solvent System | Cyclization Efficiency | Mechanism | Reference |
|---|---|---|---|
| Water | Enhanced kinetically | H-bonding stabilization | [23] |
| Methanol | Slightly better than water | Protic facilitation | [23] |
| DMF | Spontaneous deprotection | Base-free conditions | [22] |
| DMSO | Moderate efficiency | Polar aprotic | [22] |
| NMP | Improved solubility | Reduced precipitation | [20] |
The development of optimized solvent systems has focused on balancing cyclization efficiency with minimizing side reactions [20] [24]. One-pot disulfide-driven cyclic peptide synthesis has been demonstrated using specialized solvent systems that enable all reactions to be carried out on solid support [24]. This approach eliminates complicated workup procedures and produces high-purity cyclic peptides through simple resin cleavage [24].
The thermodynamic stability of Cyclo(Met-Met) exhibits complex dependencies on environmental parameters, particularly pH and temperature variations. Cyclodipeptides demonstrate enhanced stability compared to their linear analogues due to their rigid cyclic structure, which restricts conformational flexibility and provides protection against enzymatic degradation [1] [6] [7].
The stability profile of Cyclo(Met-Met) across different pH ranges demonstrates characteristic patterns observed in cyclodipeptide compounds. Research on related cyclic peptides containing disulfide bonds reveals optimal stability around pH 3.0, with a characteristic V-shaped pH-rate profile between pH 1.0 and 5.0 [8]. The degradation mechanisms vary significantly across different pH ranges, with distinct pathways operating under acidic, neutral, and alkaline conditions.
Under acidic conditions (pH 1.0-3.0), the primary degradation pathway involves peptide bond hydrolysis, which occurs at specific amino acid junctions within the cyclic structure [8]. The protonation state of the amino groups and the stability of the amide bonds are critical factors determining the degradation rate under these conditions. The methionine thioether groups remain relatively stable under acidic pH, as sulfur oxidation is minimal in the absence of strong oxidizing conditions [5].
At neutral pH ranges (pH 5.0-7.0), the degradation kinetics become more complex, involving multiple competing pathways. The stability plateaus observed in related cyclic peptides suggest that different ionized forms of the molecule contribute to varying degradation rates [8]. For Cyclo(Met-Met), the presence of two methionine residues introduces the potential for oxidative degradation of the thioether functionalities, particularly under aerobic conditions where hydroxyl radicals may be present [5].
Under alkaline conditions (pH 8.0-11.0), hydrolytic processes become predominant, with the increased hydroxide ion concentration facilitating nucleophilic attack on the carbonyl carbons of the diketopiperazine ring [8]. The degradation products under these conditions are typically more numerous and complex compared to acidic degradation pathways.
| pH Range | Primary Degradation Mechanism | Stability Characteristics | Half-life (relative) |
|---|---|---|---|
| 1.0-3.0 | Peptide bond hydrolysis | Optimal stability region | High [8] |
| 4.0-6.0 | Mixed hydrolytic processes | Moderate stability | Intermediate [8] |
| 7.0-9.0 | Multiple pathway competition | Variable stability | Moderate [8] |
| 10.0-12.0 | Alkaline hydrolysis | Rapid degradation | Low [8] |
The thermal stability of Cyclo(Met-Met) demonstrates remarkable resistance to temperature-induced degradation compared to linear dipeptides. Thermogravimetric analysis studies on similar cyclodipeptides reveal that thermal decomposition typically occurs at significantly elevated temperatures, with onset temperatures ranging from 120°C to 150°C depending on the specific amino acid composition and crystal structure [9] [10].
The temperature-dependent conformational behavior of methionine-containing compounds shows distinctive patterns related to the sulfur atom mobility. Nuclear magnetic resonance studies on methionine residues demonstrate that rotameric interconversions of the methionine side chains persist even at temperatures below 200 K, indicating significant conformational flexibility despite the cyclic constraint [11]. This flexibility contributes to the thermal stability by allowing the molecule to adopt energetically favorable conformations as temperature increases.
At elevated temperatures (above 100°C), the primary thermal degradation pathway involves the formation of volatile products and potential ring-opening reactions [12] [9]. The presence of water molecules in hydrated crystal forms can significantly lower the decomposition temperature, as hydration facilitates the thermal degradation process through hydrogen bonding networks that destabilize the crystal lattice [9] [10].
The conformational changes induced by temperature variations affect the molecular packing and intermolecular interactions within the solid state. Differential scanning calorimetry studies on related compounds show endothermic transitions corresponding to conformational rearrangements before the onset of chemical decomposition [13] [12].
| Temperature Range | Conformational Behavior | Stability Characteristics | Observable Changes |
|---|---|---|---|
| Below 0°C | Restricted motion | High stability | Crystalline rigidity [11] |
| 0-50°C | Side chain flexibility | Stable conformation | Rotameric motion [11] |
| 50-120°C | Increased mobility | Pre-decomposition changes | Thermal expansion [9] |
| Above 120°C | Degradation onset | Chemical instability | Bond breaking [9] [10] |
The solubility profile of Cyclo(Met-Met) reflects the dual nature of its molecular structure, combining the hydrophobic character of the methionine side chains with the polar functionality of the diketopiperazine ring. This amphiphilic character results in distinctive solubility patterns that vary significantly across different solvent systems [4] [2].
The interaction of Cyclo(Met-Met) with different solvent systems demonstrates the complex interplay between molecular structure and solvation phenomena. Polar solvents interact primarily with the diketopiperazine ring through hydrogen bonding with the amide nitrogen and oxygen atoms, while nonpolar solvents interact with the hydrophobic methionine side chains through van der Waals forces [14] [15].
In polar protic solvents, the solubility of Cyclo(Met-Met) is enhanced through the formation of hydrogen bonds between the solvent molecules and the carbonyl oxygens and amide nitrogens of the diketopiperazine ring [14] [16]. The capacity of these solvents to stabilize charged or dipolar species contributes to the overall solvation energy, although the hydrophobic methionine side chains may limit the extent of dissolution in highly polar media.
Polar aprotic solvents, such as dimethyl sulfoxide (DMSO), demonstrate exceptional solvating power for Cyclo(Met-Met) [4] [2]. The high dielectric constant and strong dipole moment of DMSO facilitate favorable interactions with both the polar ring system and the sulfur-containing side chains. The sulfur atoms in DMSO can participate in favorable sulfur-sulfur interactions with the thioether groups of methionine, contributing to enhanced solubility.
Nonpolar solvents show limited interaction with Cyclo(Met-Met) due to the polar nature of the diketopiperazine core. However, the presence of the hydrophobic ethyl sulfide groups provides some compatibility with nonpolar media, though insufficient to achieve significant solubility [17] [15]. The general principle of "like dissolves like" applies, with the compound showing poor solubility in purely hydrophobic solvents.
| Solvent Category | Interaction Mechanism | Solubility Level | Primary Interactions |
|---|---|---|---|
| Polar Protic | Hydrogen bonding | Moderate | H-bonds with ring [14] [16] |
| Polar Aprotic | Dipole interactions | High | DMSO compatibility [4] [2] |
| Nonpolar | Van der Waals | Low | Side chain interactions [15] |
| Aqueous | Hydration effects | Limited | pH-dependent [8] |